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Compound of Interest

Compound Name: (R)-3-Methoxypiperidine

Cat. No.: B1588678 Get Quote

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged

scaffold" for its frequent appearance in a wide array of clinically successful pharmaceuticals.[1]

[2] This six-membered nitrogen-containing heterocycle offers a unique combination of

properties: its saturated, flexible chair-like conformation allows for precise three-dimensional

positioning of substituents, while its basic nitrogen atom provides a key site for molecular

interactions and modulation of physicochemical properties like solubility.[2] These attributes

have made the piperidine motif a critical component in drugs targeting central nervous system

(CNS) disorders, cancers, and infectious diseases.[2]

Within this important class of compounds, chiral-substituted piperidines have garnered

immense interest. The introduction of a defined stereocenter can profoundly influence a

molecule's biological activity by enhancing binding affinity and selectivity for its target,

improving pharmacokinetic properties, and reducing off-target effects or toxicity.[3][4] (R)-3-
Methoxypiperidine is an exemplar of such a chiral building block. Its rigid piperidine core,

combined with the specific (R)-configuration at the C3 position and the presence of a methoxy

group, makes it an invaluable intermediate for the synthesis of complex, enantiomerically pure

active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview of (R)-3-Methoxypiperidine, detailing

its chemical and structural properties, spectroscopic signature, a validated synthetic pathway,

and its critical role in the development of next-generation therapeutics.

Physicochemical and Structural Properties
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(R)-3-Methoxypiperidine is a chiral organic compound valued for its specific stereochemistry.

Its core properties are summarized below.

Property Value Reference(s)

IUPAC Name (3R)-3-methoxypiperidine

CAS Number 651341-54-7

Molecular Formula C₆H₁₃NO [5]

Molecular Weight 115.17 g/mol [5][6]

Appearance Colorless liquid (typical) [6]

Boiling Point
~149.9 °C at 760 mmHg

(racemate)
[6]

Density ~0.93 g/cm³ (racemate) [6]

Solubility
Soluble in water and organic

solvents
[6]

pKa 9.35 ± 0.10 (Predicted) [6]

Structural Analysis and Stereochemistry
The structure of (R)-3-Methoxypiperidine consists of a saturated piperidine ring with a

methoxy (-OCH₃) group attached to the carbon at position 3.

Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a low-energy

chair conformation to minimize steric and torsional strain. The nitrogen atom can invert its

configuration, and the ring can undergo a chair-flip. In the most stable conformation,

substituents typically favor the equatorial position to reduce 1,3-diaxial interactions. For 3-

substituted piperidines, an equilibrium exists between two chair conformers, with the

methoxy group occupying either an axial or equatorial position. The equatorial conformation

is generally favored.

Chirality: The carbon atom at the C3 position is a stereocenter, giving rise to two

enantiomers: (R) and (S). In (R)-3-Methoxypiperidine, the substituents around this chiral
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center are arranged in a specific three-dimensional orientation as defined by the Cahn-

Ingold-Prelog priority rules. This defined stereochemistry is paramount, as biological systems

(e.g., enzymes and receptors) are chiral, and selective interaction with one enantiomer is

often responsible for the desired therapeutic effect.[3]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of (R)-3-
Methoxypiperidine. While a definitive spectrum for this specific compound is not publicly

available, the expected spectral data can be reliably predicted based on its structure and data

from closely related analogs like (R)-1-Boc-3-hydroxypiperidine.[7]

Expected ¹H and ¹³C NMR Data
¹H NMR (Proton)

Expected Chemical Shift (δ,

ppm)
Description

-OCH₃ 3.3 - 3.4 Singlet, 3H (Methoxy protons)

H-3 3.1 - 3.3
Multiplet, 1H (Proton at the

chiral center)

H-2, H-6 (axial & eq) 2.5 - 3.1
Multiplets, 4H (Protons

adjacent to Nitrogen)

H-4, H-5 (axial & eq) 1.4 - 2.0
Multiplets, 4H (Remaining ring

protons)

N-H 1.5 - 2.5
Broad singlet, 1H (Amine

proton, exchangeable)
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¹³C NMR (Carbon)
Expected Chemical Shift (δ,

ppm)
Description

C-3 75 - 78
Carbon bearing the methoxy

group

-OCH₃ 55 - 57 Methoxy carbon

C-2 52 - 55 Carbon adjacent to N

C-6 46 - 49 Carbon adjacent to N

C-4 30 - 33 Ring carbon

C-5 20 - 23 Ring carbon

Causality Note: The chemical shifts are influenced by the electronegativity of the adjacent

oxygen and nitrogen atoms. The carbon C-3, directly attached to the oxygen of the methoxy

group, is the most downfield-shifted carbon in the ring. The protons on carbons adjacent to the

nitrogen (C-2 and C-6) are shifted downfield relative to other methylene protons.

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands:

N-H Stretch: A moderate, broad peak around 3300-3500 cm⁻¹.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (sp³ C-H).

C-O Stretch: A strong peak in the 1070-1150 cm⁻¹ region, characteristic of an ether linkage.

Enantioselective Synthesis Protocol
Achieving high enantiomeric purity is the primary challenge in synthesizing (R)-3-
Methoxypiperidine. Direct synthesis from achiral precursors typically yields a racemic mixture,

which is difficult and inefficient to resolve. A more robust and field-proven strategy involves a

two-step sequence starting from a commercially available chiral precursor, (R)-1-Boc-3-

hydroxypiperidine (CAS 143900-43-0).[8] This approach ensures the desired stereochemistry is

preserved throughout the synthesis.
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The causality behind this two-step process is clear:

Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This

is critical because the free amine is basic and nucleophilic, which would interfere with the

subsequent methylation step by reacting with the methylating agent.

Modification & Deprotection: The hydroxyl group of the protected intermediate is then

converted to the target methoxy ether. Finally, the Boc protecting group is removed under

acidic conditions to yield the final product.

Experimental Workflow: Synthesis of (R)-3-
Methoxypiperidine
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Step 1: O-Methylation

Step 2: Boc Deprotection

Start: (R)-1-Boc-3-hydroxypiperidine

Dissolve in THF
Cool to 0°C

Add Sodium Hydride (NaH)
Stir for 30 min

Add Methyl Iodide (CH3I)
Warm to RT, Stir overnight

Quench with water
Extract with Ethyl Acetate

Purify via Chromatography

Intermediate:
(R)-1-Boc-3-methoxypiperidine

Dissolve Intermediate in Dichloromethane (DCM)

Proceed to Deprotection

Add Trifluoroacetic Acid (TFA)
Stir at RT for 2-4h

Concentrate in vacuo

Basify with NaOH (aq)
Extract with DCM

Dry and Concentrate

Final Product:
(R)-3-Methoxypiperidine

Click to download full resolution via product page

Caption: Two-step synthesis of (R)-3-Methoxypiperidine from a chiral precursor.
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Step-by-Step Methodology
Step 1: Synthesis of (R)-1-Boc-3-methoxypiperidine

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add

(R)-1-Boc-3-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2

M).

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH,

60% dispersion in mineral oil, 1.2 eq) portion-wise. Self-Validation: Hydrogen gas evolution

will be observed; ensure the system is properly vented.

Stirring: Allow the resulting slurry to stir at 0 °C for 30 minutes to ensure complete formation

of the alkoxide.

Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.

Reaction Progression: Remove the ice bath and allow the reaction to warm to room

temperature. Stir overnight (12-16 hours). Self-Validation: Monitor the reaction progress by

Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow

addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate

(3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash

column chromatography on silica gel to yield (R)-1-Boc-3-methoxypiperidine as a clear oil.

Step 2: Synthesis of (R)-3-Methoxypiperidine (Boc Deprotection)

Reaction Setup: Dissolve the purified (R)-1-Boc-3-methoxypiperidine (1.0 eq) from Step 1 in

dichloromethane (DCM, ~0.3 M).

Acidolysis: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at room

temperature. Self-Validation: Gas (isobutylene) evolution may be observed.
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Stirring: Stir the reaction at room temperature for 2-4 hours. Self-Validation: Monitor by TLC

until the protected intermediate is fully consumed.

Solvent Removal: Concentrate the reaction mixture in vacuo to remove the DCM and excess

TFA.

Neutralization & Extraction: Dissolve the residue in water and cool to 0 °C. Adjust the pH to

>10 by the slow addition of aqueous sodium hydroxide (e.g., 2 M NaOH). Extract the

aqueous layer with DCM (3x).

Final Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under

reduced pressure to afford the final product, (R)-3-Methoxypiperidine.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of (R)-3-Methoxypiperidine lies in its application as a high-value chiral

intermediate. Its defined stereochemistry is crucial for achieving selective interactions with

biological targets.[3]

Key Intermediate for Janus Kinase (JAK) Inhibitors
A primary application of this scaffold is in the synthesis of Janus Kinase (JAK) inhibitors.[9] The

JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation

is implicated in numerous autoimmune diseases (like rheumatoid arthritis) and certain cancers.

[10][11] Small molecule inhibitors that target specific JAK isoforms (JAK1, JAK2, JAK3, TYK2)

have emerged as a major therapeutic class.[12][13]

The (R)-3-Methoxypiperidine moiety is incorporated into JAK inhibitor candidates to:

Occupy Specific Pockets: The piperidine ring and its substituents can fit into specific

hydrophobic or hydrophilic pockets of the kinase active site.

Control Conformation: The rigid, chiral structure helps lock the overall molecule into the

bioactive conformation required for potent inhibition.
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Improve Pharmacokinetics: The piperidine scaffold generally imparts favorable ADME

(Absorption, Distribution, Metabolism, and Excretion) properties, enhancing druggability.[2]

Safety and Handling
(R)-3-Methoxypiperidine requires careful handling in a laboratory setting. Based on

aggregated GHS data for the racemate, the following hazards are identified:

Hazard Statements:

H302: Harmful if swallowed.[5]

H335: May cause respiratory irritation.[5]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles,

and a lab coat.

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands

thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials. The compound is noted as being potentially air-sensitive.[6]

Conclusion
(R)-3-Methoxypiperidine is more than a simple chemical reagent; it is a sophisticated,

enabling tool for the modern medicinal chemist. Its value is derived from the convergence of a

privileged heterocyclic scaffold with the precision of stereochemical control. By providing a

rigid, three-dimensional framework with desirable physicochemical properties, it allows

researchers to construct complex molecules capable of highly specific and potent interactions

with challenging biological targets, most notably the Janus kinase family. The robust synthetic

pathways available for its preparation further solidify its role as a key building block in the

ongoing quest to develop safer and more effective medicines for a range of human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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